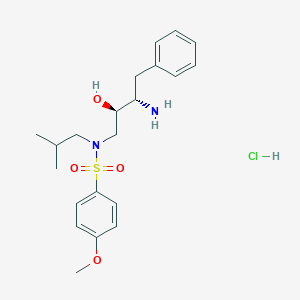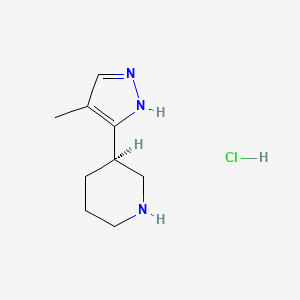
4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F4N2. It is a derivative of benzonitrile, characterized by the presence of amino, fluoro, and trifluoromethyl groups on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes:
Positioning Bromination: Bromination of m-trifluoromethyl fluorobenzene using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.
Cyano Group Replacement: The brominated intermediate undergoes a cyano group replacement reaction using cuprous cyanide.
Aminolysis Substitution: The final step involves aminolysis substitution with liquid ammonia and ethanol to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves easily obtainable raw materials and simple reaction conditions. The overall yield of the product can reach up to 75%, with high purity and minimal harmful emissions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under mild to moderate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like fluorine and trifluoromethyl enhances its reactivity and binding affinity to certain enzymes and receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
- 3-Fluoro-5-(trifluoromethyl)benzonitrile
- 4-Fluoro-3-(trifluoromethyl)benzonitrile
- 3-Amino-4-(trifluoromethyl)benzonitrile
Comparison: 4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H4F4N2 |
|---|---|
Peso molecular |
204.12 g/mol |
Nombre IUPAC |
4-amino-3-fluoro-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H4F4N2/c9-6-2-4(3-13)1-5(7(6)14)8(10,11)12/h1-2H,14H2 |
Clave InChI |
HUGRPZATGUZNFV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)N)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)






![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)

